molecular formula C19H16ClN3O3 B11372109 N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11372109
M. Wt: 369.8 g/mol
InChI Key: JLZPRKAENZPUAA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2. The presence of chlorophenyl and ethoxyphenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzoyl chloride with 4-ethoxybenzohydrazide to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • N-(2-fluorophenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness

N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The ethoxyphenyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O3/c1-2-26-14-9-7-13(8-10-14)23-12-11-17(24)18(22-23)19(25)21-16-6-4-3-5-15(16)20/h3-12H,2H2,1H3,(H,21,25)

InChI Key

JLZPRKAENZPUAA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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